molecular formula C11H20N2O B2793837 5-(butoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856041-81-0

5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2793837
CAS No.: 1856041-81-0
M. Wt: 196.294
InChI Key: SZMROFMRMPRQFG-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a butoxymethyl group at position 5 and an isopropyl group at position 1 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-isopropyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The butoxymethyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

5-(butoxymethyl)-1-isopropyl-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-1H-pyrazole: Lacks the butoxymethyl group, which may result in different chemical reactivity and biological activity.

    5-(methoxymethyl)-1-isopropyl-1H-pyrazole: Contains a methoxymethyl group instead of a butoxymethyl group, potentially altering its physicochemical properties and biological effects.

    5-(ethoxymethyl)-1-isopropyl-1H-pyrazole: Similar to the butoxymethyl derivative but with an ethoxymethyl group, which may influence its solubility and reactivity.

Uniqueness

5-(butoxymethyl)-1-isopropyl-1H-pyrazole is unique due to the presence of the butoxymethyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems. Additionally, the butoxymethyl group can participate in specific chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

IUPAC Name

5-(butoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-5-8-14-9-11-6-7-12-13(11)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMROFMRMPRQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=NN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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